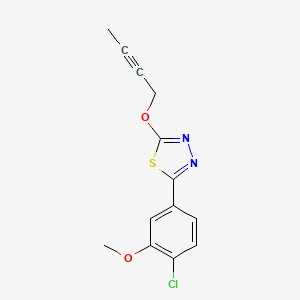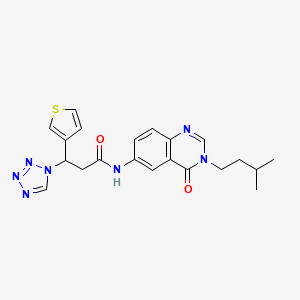![molecular formula C17H19N5O4S2 B13372717 6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372717.png)
6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the triazolothiadiazole core: This can be achieved through the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds.
Introduction of the benzodioxin moiety: This step may involve the reaction of the triazolothiadiazole intermediate with a benzodioxin precursor under specific conditions.
Attachment of the piperidinyl group: This can be done through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.
Reduction: Reduction reactions can occur, potentially affecting the triazole or thiadiazole rings.
Substitution: Nucleophilic or electrophilic substitution reactions may be possible, especially at the piperidinyl or benzodioxin moieties.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halides or other nucleophiles/electrophiles.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying enzyme interactions or as a probe in biochemical assays.
Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, it may involve:
Binding to enzymes or receptors: Modulating their activity.
Interfering with cellular pathways: Affecting processes like cell division or apoptosis.
Molecular targets: Could include proteins, nucleic acids, or other biomolecules.
相似化合物的比较
Similar Compounds
Triazolothiadiazoles: Other compounds in this class with similar core structures.
Benzodioxins: Compounds containing the benzodioxin moiety.
Piperidinyl derivatives: Molecules with piperidinyl groups.
Uniqueness
What sets 6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole apart is its unique combination of these functional groups, which may confer distinct biological activities and chemical properties.
For precise and detailed information, consulting scientific literature and databases is recommended
属性
分子式 |
C17H19N5O4S2 |
|---|---|
分子量 |
421.5 g/mol |
IUPAC 名称 |
6-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1-methylsulfonylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H19N5O4S2/c1-28(23,24)21-6-2-3-12(10-21)15-18-19-17-22(15)20-16(27-17)11-4-5-13-14(9-11)26-8-7-25-13/h4-5,9,12H,2-3,6-8,10H2,1H3 |
InChI 键 |
SUPBKWDBAWRWEQ-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)N1CCCC(C1)C2=NN=C3N2N=C(S3)C4=CC5=C(C=C4)OCCO5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{4-[(anilinocarbonyl)amino]-2-methylphenyl}benzamide](/img/structure/B13372634.png)

![Ethyl 4-{[(3-chlorophenyl)acetyl]amino}benzoate](/img/structure/B13372650.png)
![4,5-dimethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide](/img/structure/B13372663.png)

![ethyl 2-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B13372669.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B13372677.png)
![3-(1-Azepanylmethyl)-6-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372680.png)
![N-[4-(3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-N,N-dimethylamine](/img/structure/B13372685.png)
![3-(3,4-Dimethoxybenzyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372700.png)

![3-(3-Methyl-1-benzofuran-2-yl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372709.png)
![N-[2-methyl-3-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B13372720.png)

